molecular formula C14H18N4OS B4360697 1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)thiourea

1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)thiourea

Cat. No.: B4360697
M. Wt: 290.39 g/mol
InChI Key: GJXXTIGZWQVAAM-UHFFFAOYSA-N
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Description

“N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-ethoxyphenyl)thiourea” is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyrazole ring substituted with methyl groups and an ethoxyphenyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-ethoxyphenyl)thiourea” typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-amine with 2-ethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-ethoxyphenyl)thiourea” can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-ethoxyphenyl)thiourea” can be used as a ligand in coordination chemistry to form metal complexes. These complexes may exhibit interesting catalytic properties.

Biology

In biological research, this compound may be investigated for its potential as an enzyme inhibitor or as a scaffold for drug design. Thiourea derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, “N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-ethoxyphenyl)thiourea” could be explored for its potential therapeutic applications. Thiourea derivatives have been studied for their ability to inhibit various enzymes and receptors, making them potential candidates for drug development.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-ethoxyphenyl)thiourea” would depend on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(phenyl)thiourea
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-methoxyphenyl)thiourea
  • N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(4-chlorophenyl)thiourea

Uniqueness

“N-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-(2-ethoxyphenyl)thiourea” is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar thiourea derivatives.

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-4-19-12-8-6-5-7-11(12)15-14(20)16-13-9(2)17-18-10(13)3/h5-8H,4H2,1-3H3,(H,17,18)(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXXTIGZWQVAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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